2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide
Description
2-Chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide is a chloroacetamide derivative characterized by a pyridine core substituted at position 3 with a 2,5-dimethylbenzyloxy group and at position 6 with a methyl group. The 2-chloroacetamide moiety is linked to the pyridine nitrogen, forming a planar backbone conducive to intermolecular interactions.
Properties
IUPAC Name |
2-chloro-N-[3-[(2,5-dimethylphenyl)methoxy]-6-methylpyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11-4-5-12(2)14(8-11)10-22-15-7-6-13(3)19-17(15)20-16(21)9-18/h4-8H,9-10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVGVWYUXWJEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(N=C(C=C2)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then chlorinated.
Substitution Reaction: The chlorinated pyridine is reacted with 2,5-dimethylbenzyl alcohol in the presence of a base to form the benzyl ether.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorinated acetamide group can participate in nucleophilic
Biological Activity
2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide is a synthetic compound with a complex structure that includes a chlorinated acetamide and a pyridine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including neuroprotective effects and interactions with various biological targets.
- IUPAC Name : 2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide
- Molecular Formula : C17H19ClN2O2
- Molecular Weight : 318.8 g/mol
- CAS Number : 300665-53-6
Biological Activity Overview
The biological activity of 2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide has been explored in various studies, focusing on its effects on neurodegenerative diseases and other therapeutic potentials.
Neuroprotective Effects
Research indicates that compounds similar to 2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide exhibit neuroprotective properties. For instance, studies on benzimidazole-containing acetamides have shown their ability to ameliorate ethanol-induced neurodegeneration in rat models. These compounds were effective in reducing oxidative stress and neuroinflammation, which are critical factors in neurodegenerative disorders .
Case Study: Neuroprotection Against Ethanol-Induced Damage
In a study investigating the neuroprotective effects of acetamide derivatives:
- Model : Rat model exposed to ethanol.
- Findings : Treatment with acetamide derivatives resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-α) and improved antioxidant enzyme activity .
This suggests that similar structural motifs in compounds like 2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide may provide protective effects against neuroinflammation.
The mechanisms underlying the biological activity of this compound may involve:
- Antioxidant Activity : Reducing oxidative stress by enhancing the activity of antioxidant enzymes.
- Anti-inflammatory Effects : Inhibiting the expression of pro-inflammatory cytokines and mediators.
- Receptor Interactions : Potential binding to various receptors involved in neuroprotection and inflammation.
Pharmacological Profiles
A comparative analysis of related compounds reveals varying degrees of biological activity based on structural differences. The following table summarizes key findings from recent studies:
| Compound | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| 3a | Neuroprotective | Rat model | Reduced oxidative stress and inflammation |
| 3b | Neuroprotective | Rat model | Improved memory function post-treatment |
| 2-chloro-N-{...} | Potentially similar | In vitro assays needed | Requires further investigation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares the 2-chloroacetamide backbone with several analogs, but its pyridine ring and substituted benzyloxy group distinguish it from phenyl-based derivatives. Key comparisons include:
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Pyridine vs. This may influence interactions with biological targets (e.g., enzyme active sites).
- Substituent Positioning : The 2,5-dimethylbenzyloxy group provides steric bulk and lipophilicity, contrasting with alachlor’s methoxymethyl group, which offers flexibility and moderate polarity. Such differences could affect membrane permeability or environmental persistence .
Hydrogen Bonding and Molecular Interactions
- The pyridine nitrogen and benzyloxy oxygen may participate in hydrogen bonding or π-π stacking, unlike benzene-based analogs that rely solely on hydrophobic interactions.
Research Findings and Hypotheses
Agrochemical Potential: The structural resemblance to herbicide TPs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) and commercial herbicides (e.g., alachlor) suggests the target compound may inhibit acetolactate synthase (ALS), a common herbicide target.
Physicochemical Properties : The 2,5-dimethylbenzyloxy group likely increases logP compared to hydroxylated analogs (), enhancing lipid membrane penetration but reducing aqueous solubility .
Environmental Fate : Compared to alachlor, the pyridine core and bulky substituents may reduce soil leaching, extending environmental half-life .
Q & A
Q. What are the key steps in synthesizing 2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyridine core with a methyl group at position 5.
- Step 2 : Introduction of the 2,5-dimethylbenzyloxy group at position 3 via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki reaction), requiring anhydrous conditions and a catalyst like Pd(PPh₃)₄ .
- Step 3 : Acetamide formation at position 2 using chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Critical Conditions : Temperature control (<60°C to prevent decomposition), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for chloroacetyl chloride to avoid side reactions).
Table 1 : Example Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | 6-methylpyridin-2-amine, HNO₃/H₂SO₄ | 70-80% |
| 2 | 2,5-dimethylbenzyl bromide, K₂CO₃, DMF, 80°C | 65-75% |
| 3 | Chloroacetyl chloride, Et₃N, 0°C → RT | 80-85% |
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyridine ring protons at δ 7.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and Cl-C=O bond (~550 cm⁻¹) .
- X-ray Crystallography : Use SHELX-97 for structure refinement. Key metrics: R-factor <5%, bond length accuracy ±0.01 Å .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Silica gel (hexane/EtOAc gradient) to separate unreacted intermediates.
- Recrystallization : Use ethanol/water (7:3) for high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles, space groups) from different studies be resolved?
- Methodological Answer :
- Validation : Compare R-factors and residual electron density maps. Re-refine data using alternative software (e.g., PHENIX) to check reproducibility .
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Cross-Validation : Validate against spectroscopic data (e.g., NMR NOE correlations for spatial proximity) .
Q. What strategies can optimize bioactivity assays for this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Assay Design : Use ATP-competitive binding assays (e.g., TR-FRET) with recombinant kinases (e.g., EGFR, JAK2).
- IC₅₀ Determination : Dose-response curves (1 nM–10 µM) with positive controls (e.g., staurosporine).
- Structural Insights : Perform molecular docking (AutoDock Vina) using the compound’s crystal structure to predict binding poses .
Q. How do structural modifications (e.g., substituent variations on the benzyloxy group) affect thermodynamic stability?
- Methodological Answer :
- Synthesis of Analogs : Replace 2,5-dimethylbenzyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl).
- Stability Analysis :
- DSC/TGA : Measure melting points and decomposition temperatures.
- DFT Calculations : Compare Gibbs free energy (ΔG) of analogs using Gaussian09 (B3LYP/6-31G* basis set) .
Table 2 : Example Substituent Effects
| Substituent | Melting Point (°C) | ΔG (kcal/mol) |
|---|---|---|
| 2,5-diMe | 158–160 | -45.2 |
| 3-NO₂ | 145–147 | -38.7 |
Q. What computational methods are suitable for predicting the compound’s ADMET properties?
- Methodological Answer :
- Software : SwissADME for bioavailability radar; ProTox-II for toxicity endpoints (LD₅₀, hepatotoxicity).
- Key Parameters : LogP (~2.5 for optimal permeability), PSA (<90 Ų for blood-brain barrier penetration) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 85%)?
- Methodological Answer :
- Variable Control : Replicate reactions under identical conditions (solvent purity, catalyst batch).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorination at position 2).
- DoE Optimization : Apply factorial design (e.g., temperature, catalyst loading) to identify critical yield factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
